molecular formula C11H21LiOSi B14519234 lithium;triethyl(penta-1,3-dien-3-yloxy)silane CAS No. 62418-66-0

lithium;triethyl(penta-1,3-dien-3-yloxy)silane

Cat. No.: B14519234
CAS No.: 62418-66-0
M. Wt: 204.3 g/mol
InChI Key: NIXMCPUPDLZGCZ-UHFFFAOYSA-N
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Description

Lithium;triethyl(penta-1,3-dien-3-yloxy)silane is an organosilicon compound that combines the properties of lithium, triethylsilane, and a penta-1,3-dien-3-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium;triethyl(penta-1,3-dien-3-yloxy)silane typically involves the reaction of triethylsilane with a penta-1,3-dien-3-yloxy precursor in the presence of a lithium reagent. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference. The reaction is usually carried out at low temperatures to control the reactivity of the intermediates and ensure high yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods would utilize optimized reaction conditions, including precise temperature control, efficient mixing, and the use of high-purity reagents to ensure consistent product quality. The scalability of the synthesis process is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Lithium;triethyl(penta-1,3-dien-3-yloxy)silane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanol derivatives.

    Reduction: It can act as a reducing agent in the presence of suitable catalysts.

    Substitution: The penta-1,3-dien-3-yloxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.

    Reduction: Catalysts such as palladium or platinum are often used in reduction reactions.

    Substitution: Nucleophiles like halides or amines can be used under mild conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield silanol derivatives, while reduction can produce silane or silyl ether compounds.

Scientific Research Applications

Lithium;triethyl(penta-1,3-dien-3-yloxy)silane has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecular structures.

    Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in drug delivery systems.

    Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which lithium;triethyl(penta-1,3-dien-3-yloxy)silane exerts its effects involves the interaction of its silicon and lithium components with various molecular targets. The silicon atom can form strong bonds with oxygen and carbon, facilitating the formation of stable intermediates in chemical reactions. The lithium component can act as a catalyst or co-catalyst, enhancing the reactivity of the compound.

Comparison with Similar Compounds

Similar Compounds

    Triethylsilane: A related compound that is commonly used as a reducing agent in organic synthesis.

    Trimethylsilane: Another similar compound with a different alkyl group, used in semiconductor manufacturing.

    Phenylsilane: A compound with a phenyl group, used in hydrosilylation reactions.

Uniqueness

Lithium;triethyl(penta-1,3-dien-3-yloxy)silane is unique due to the presence of the penta-1,3-dien-3-yloxy group, which imparts distinct reactivity and stability compared to other silanes. This makes it particularly valuable in applications requiring precise control over chemical reactions and product formation.

Properties

CAS No.

62418-66-0

Molecular Formula

C11H21LiOSi

Molecular Weight

204.3 g/mol

IUPAC Name

lithium;triethyl(penta-1,3-dien-3-yloxy)silane

InChI

InChI=1S/C11H21OSi.Li/c1-6-11(7-2)12-13(8-3,9-4)10-5;/h6-7H,1-2,8-10H2,3-5H3;/q-1;+1

InChI Key

NIXMCPUPDLZGCZ-UHFFFAOYSA-N

Canonical SMILES

[Li+].CC[Si](CC)(CC)OC(=C[CH2-])C=C

Origin of Product

United States

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